Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate
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Overview
Description
Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[44]Nonane-2-Carboxylate is a complex organic compound characterized by its unique spirocyclic structure This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the furan ring and tert-butyl ester group. Reaction conditions often involve the use of strong bases or acids, as well as specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The ketone group in the spirocyclic structure can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the ketone group can yield alcohol derivatives.
Scientific Research Applications
Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The furan ring and other functional groups contribute to its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures, such as spirooxindoles and spirotetrahydroquinolines, share some chemical properties and applications.
Furan Derivatives: Compounds containing furan rings, such as furfural and furan-2-carboxylic acid, exhibit similar reactivity patterns.
Uniqueness
Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[44]Nonane-2-Carboxylate is unique due to its combination of a spirocyclic core, a furan ring, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl (4S,5R)-4-(furan-2-yl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(20)18-7-6-16(10-18)11(9-17-13(16)19)12-5-4-8-21-12/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,19)/t11-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKIUJPTWUBBJK-ZBEGNZNMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)[C@@H](CNC2=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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